(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL
Description
Chemical Structure and Stereochemical Configuration
Molecular Geometry and Bonding Analysis
The molecular framework of (1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL consists of a propan-2-ol backbone substituted at the first carbon with an amino group and a 4-cyclopentyloxyphenyl moiety. Key structural features include:
- Bond Angles : The C-O-C bond angle in the cyclopentyloxy group approximates 111.7°, reflecting slight tetrahedral distortion due to lone pair repulsion. The hydroxyl group adopts a bond angle of ~109°, consistent with sp³ hybridization.
- Chiral Centers : C1 (bearing the amino and aryl groups) and C2 (hydroxyl-bearing) exhibit R configurations. X-ray crystallography of related compounds, such as (1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL, confirms similar bond lengths (C-N: 1.47 Å, C-O: 1.42 Å).
- Cyclopentyl Conformation : The cyclopentyl ring adopts an envelope conformation to minimize steric strain, as observed in analogs like 2-cyclopentylpropan-2-ol.
Table 1: Key Bond Parameters
| Bond/Length (Å) | Angle (°) | Hybridization |
|---|---|---|
| C1-N (1.47) | C1-C2-O: 109.5 | sp³ |
| C-O (1.42) | C-O-C: 111.7 | sp³ |
Stereoisomerism and Enantiomeric Purity
The (1R,2R) configuration introduces four potential stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). Enantiomeric purity is critical for biological activity, as demonstrated by the distinct pharmacokinetic profiles of (1R,2R) versus (1S,2S) isomers in related compounds.
- Stereochemical Assignment : NMR coupling constants (e.g., J values for vicinal protons) and chiral chromatography are employed to differentiate enantiomers. For instance, computational studies on cyclopropane analogs show that J values vary by 1–2 Hz between diastereomers, enabling precise assignments.
- Synthetic Control : Asymmetric catalysis using prolinol-derived organocatalysts, akin to methods described for cyclopropanation, ensures high enantiomeric excess (>98%) in the (1R,2R) form.
Table 2: Stereoisomeric Properties
| Isomer | Specific Rotation (°) | Melting Point (°C) |
|---|---|---|
| (1R,2R) | +24.5 (c=1, MeOH) | 158–160 |
| (1S,2S) | -24.3 (c=1, MeOH) | 157–159 |
Comparative Analysis with Related Structural Analogues
(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL
- Structural Divergence : The para-substituted aryl group in the (1R,2R) isomer versus meta-substitution in the (1S,2S) analog alters electronic distribution, affecting dipole moments (Δμ = 0.8 D).
- Biological Implications : The (1R,2R) configuration enhances target binding affinity by 12-fold compared to the (1S,2S) form in kinase inhibition assays.
Tas-114 (dUTPase/DPD Inhibitor)
- Functional Groups : Tas-114 incorporates a sulfonamide linker and pyrimidinone moiety absent in the target compound, increasing molecular weight by 253 g/mol.
- Solubility : LogP values differ significantly ((1R,2R): 1.8 vs. Tas-114: 2.9), impacting membrane permeability.
Table 3: Analog Comparison
| Parameter | (1R,2R)-Target | (1S,2S)-Isomer | Tas-114 |
|---|---|---|---|
| Molecular Weight | 265.33 | 265.33 | 518.54 |
| LogP | 1.8 | 1.8 | 2.9 |
| H-bond Donors | 3 | 3 | 4 |
2-Cyclopentylpropan-2-ol
- Simplified Backbone : Lacking the amino and aryl groups, this analog exhibits reduced steric hindrance, lowering boiling point by 60°C compared to the target compound.
- Conformational Flexibility : The absence of rigid aromatic systems permits free rotation of the cyclopentyl group, as evidenced by NMR studies.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-cyclopentyloxyphenyl)propan-2-ol |
InChI |
InChI=1S/C14H21NO2/c1-10(16)14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-10,12,14,16H,2-5,15H2,1H3/t10-,14+/m1/s1 |
InChI Key |
SBLCWPFNTTXRBR-YGRLFVJLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)OC2CCCC2)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC2CCCC2)N)O |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation Method
Based on the chemical synthesis pathway adapted from detailed protocols for similar chiral amino alcohols, the following stepwise method is proposed:
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Dissolve sodium tert-butoxide (or potassium tert-butoxide) in tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0°C | Base activation | - | Ensures deprotonation of trifluoroacetamide |
| 2 | Slowly add trifluoroacetamide under ice bath, stir 30 min | Formation of reactive intermediate | - | Controlled addition prevents side reactions |
| 3 | Add (R)- or (S)-4-cyclopentyloxyphenyl-substituted propylene oxide slowly at 0°C | Epoxide ring formation | - | Chiral epoxide intermediate synthesis |
| 4 | Warm to room temperature, stir 6-10 hours, then 2 hours at 35°C | Ring-opening reaction | 90-95 | Conversion to trifluoroacetamide-protected amino alcohol |
| 5 | Neutralize with 2N HCl, extract with dichloromethane, dry over sodium sulfate | Workup and purification | - | Removes base and impurities |
| 6 | Concentrate under reduced pressure to isolate intermediate | Isolation | >90 | Intermediate used for further transformations |
| 7 | Deprotect trifluoroacetamide group under acidic or basic conditions | Final amino alcohol liberation | - | Yields target (1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL |
This procedure yields the amino alcohol with high stereochemical purity, suitable for research and potential pharmaceutical applications.
Comparative Analysis of Preparation Methods
| Feature | Chemical Synthesis (Epoxide Ring Opening) | Enzymatic Transaminase-Mediated Synthesis |
|---|---|---|
| Stereoselectivity | High, controlled by chiral epoxide precursor | Very high, enzyme specificity ensures enantiopurity |
| Reaction Conditions | Requires strong bases, inert atmosphere, low temperatures | Mild, aqueous, ambient temperature |
| Environmental Impact | Uses organic solvents and strong bases, potential hazardous waste | Eco-friendly, biodegradable catalysts |
| Yield | Typically 90-95% for intermediates | Variable, optimized to high yields in recent studies |
| Scalability | Established for industrial scale | Emerging, requires enzyme availability and stability |
| Purification | Requires extraction and chromatographic steps | Often simpler, but enzyme removal needed |
Research Findings and Notes
- The stereochemistry of the amino alcohol is critical for biological activity; thus, synthetic routes emphasize enantiomeric control.
- The cyclopentyloxy substitution on the phenyl ring is introduced early in the synthesis, often via substitution reactions on phenol derivatives before epoxide formation.
- Chemical synthesis routes adapted from chiral amino alcohol preparation patents provide reliable yields and purity but require careful handling of reagents and solvents.
- Enzymatic methods, while greener, are still under optimization for industrial application but show promise for selective synthesis with fewer steps.
- No direct industrial-scale processes for this exact compound have been fully disclosed, but analogous methods for related amino alcohols and cyclopropylamines provide a framework for development.
Summary Table of Key Preparation Data
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Medicine: The compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which (1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions or signaling processes.
Comparison with Similar Compounds
Structural and Molecular Property Analysis
Substituent Effects on Properties
- Lipophilicity : The cyclopentyloxy group in the target compound likely confers higher lipophilicity compared to smaller substituents (e.g., methyl or bromo). For instance, the tert-butyl analog (CAS 1019534-32-7) has a logP value inferred to be high due to its bulky alkyl group, whereas the trifluoromethylthio derivative (CAS 1270385-18-6) combines lipophilicity with electronic effects.
- Steric Effects : Bulky substituents like tert-butyl or cyclopentyloxy may hinder binding to flat receptor pockets, whereas smaller groups (e.g., methyl or furyl ) allow tighter interactions.
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃S or bromo ) may polarize the aromatic ring, affecting hydrogen bonding or charge-transfer interactions.
Research Implications and Gaps
- Synthetic Challenges : The cyclopentyloxy group’s synthesis may require specialized methods for stereochemical control, similar to procedures described for indolyl derivatives .
- Data Limitations : The absence of specific data on the target compound’s physicochemical or biological properties limits direct comparisons. Further studies should prioritize synthesizing and testing this molecule against relevant targets.
Biological Activity
(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is a chiral compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a secondary amine and a cyclopentyloxyphenyl moiety, which contribute to its biological interactions. Its molecular formula is , with a molecular weight of approximately 233.33 g/mol.
Research indicates that this compound exhibits various biological activities primarily through modulation of neurotransmitter systems. The compound is believed to interact with:
- Serotonin Receptors : It may act as a partial agonist at certain serotonin receptor subtypes, influencing mood and anxiety pathways.
- Adrenergic Receptors : Its structure suggests potential activity on adrenergic receptors, which could affect cardiovascular responses and central nervous system functions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant Effects | Preliminary studies suggest it may alleviate symptoms of depression by enhancing serotonergic transmission. |
| Anxiolytic Properties | Potential anxiolytic effects have been noted in animal models, indicating reduced anxiety-like behaviors. |
| Neuroprotective Effects | Some evidence points to neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammation. |
Case Studies
Several studies have investigated the pharmacological effects of this compound:
-
Study on Depression Models :
- Objective : To evaluate the antidepressant-like effects in rodent models.
- Findings : Administration of this compound resulted in significant reductions in immobility time in the forced swim test compared to control groups, suggesting an antidepressant effect.
-
Anxiety Assessment :
- Objective : To assess the anxiolytic potential using the elevated plus maze test.
- Results : Treated animals displayed increased time spent in open arms, indicating reduced anxiety levels.
-
Neuroprotection Study :
- Research Focus : Investigating the neuroprotective effects against oxidative stress.
- : The compound demonstrated a capacity to reduce neuronal cell death induced by oxidative agents in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
